molecular formula C10H17NO2 B13301323 3-(Piperidin-2-yl)pentane-2,4-dione

3-(Piperidin-2-yl)pentane-2,4-dione

Cat. No.: B13301323
M. Wt: 183.25 g/mol
InChI Key: GBCUJWSKOZFHPA-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)pentane-2,4-dione is a valuable chemical synthon in medicinal chemistry and drug discovery research. Its structure incorporates a pentane-2,4-dione (acetylacetone) backbone β-substituted with a piperidine heterocycle, making it a versatile precursor for the synthesis of more complex, biologically active molecules. Pentane-2,4-dione derivatives are frequently employed in synthetic routes to various nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceuticals . For instance, analogous pentane-2,4-dione structures have been utilized as key starting materials in the design and synthesis of novel N-phenylindole derivatives that demonstrate potent antitubercular activity by inhibiting the essential enzyme polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis . Furthermore, similar diketone intermediates are instrumental in constructing multi-target anticancer agents, such as 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which have shown potent antiproliferative actions and inhibitory activity against kinases like EGFR and BRAFV600E . This compound provides researchers with a critical building block for developing lead compounds in therapeutic areas including infectious diseases and oncology. The molecule is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-piperidin-2-ylpentane-2,4-dione

InChI

InChI=1S/C10H17NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h9-11H,3-6H2,1-2H3

InChI Key

GBCUJWSKOZFHPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCN1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pentane-2,4-dione under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the pentane-2,4-dione, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Piperidin-2-yl)pentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The piperidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Table 1: Key Substituent Effects on Pentane-2,4-dione Derivatives
Compound Name Substituent Hydrogen Bond Acidity/Basicity Polarity Key Structural Features
3-(Piperidin-2-yl)pentane-2,4-dione Piperidin-2-yl Moderate H-bond basicity High Amine group enables protonation; rigid heterocyclic ring
Pentane-2,4-dione (acetylacetone) None (parent compound) No H-bond acidity; weak basicity Moderate Enol tautomer dominates in solution
3-(Pyridin-4-ylthio)pentane-2,4-dione Pyridin-4-ylthio High H-bond basicity (via S and N) High Thioether linkage; planar aromatic ring
3-(4-Azidophenyl)pentane-2,4-dione 4-Azidophenyl No H-bond acidity/basicity Moderate Azide group (N₃) introduces instability
3-Ethyl-2,4-pentanedione Ethyl No H-bond acidity/basicity Low Alkyl chain reduces polarity
3-(1,3-Dithian-2-yl)pentane-2,4-dione 1,3-Dithian-2-yl Weak H-bond basicity (via S) Moderate Sulfur atoms enhance chelation capacity

Key Findings :

  • Hydrogen Bonding : The piperidin-2-yl group enhances hydrogen bond basicity compared to alkyl substituents (e.g., 3-ethyl or methyl derivatives), as observed in . Fluorinated analogs (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit hydrogen bond acidity due to electron-withdrawing effects, contrasting with the basic piperidinyl group .
  • Polarity : Piperidinyl substitution increases polarity relative to alkyl derivatives, aligning with trends in , where alkyl derivatives retain moderate polarity .
  • Conformational Effects : In aromatic analogs like 3-(4-azidophenyl)pentane-2,4-dione (), the dione group is nearly perpendicular to the aromatic ring, reducing conjugation. Piperidine’s heterocyclic rigidity may impose similar steric constraints .

Key Findings :

  • Sulfur-containing analogs (e.g., 3-(dodecylthio)pentane-2,4-dione) achieve high yields (92%) via oxidative coupling (), suggesting robustness of thioether-forming reactions .

Biological Activity

3-(Piperidin-2-yl)pentane-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article examines its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with pentane-2,4-dione, leading to derivatives that exhibit varying biological activities. The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.

Antiproliferative Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a comparative analysis revealed that certain derivatives showed GI50 values ranging from 22 nM to 65 nM , which indicates potent activity against cancer cells such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer) cell lines. Notably, some derivatives were found to be more effective than the reference drug erlotinib (GI50 = 33 nM) .

Table 1: Antiproliferative Activity of Derivatives

CompoundCancer Cell LineGI50 (nM)
3fMCF-728
3gHT-2926
3hA-54922
ErlotinibMCF-733

The mechanism by which this compound exerts its antiproliferative effects appears to involve the activation of apoptotic pathways. Specifically, compounds such as 3g , 3f , and 3h have been shown to activate caspase-3, a key enzyme in the apoptotic process. The levels of caspase-3 protein were significantly elevated in treated cancer cells compared to untreated controls .

Table 2: Caspase-3 Activation Levels

CompoundCaspase-3 Level (pg/mL)
3f524 ± 5
3g587 ± 5
3h715 ± 6
Staurosporine465 ± 4

This data suggests that these compounds not only inhibit cell proliferation but also induce apoptosis through caspase activation.

Antioxidant Activity

In addition to their antiproliferative properties, derivatives of this compound have shown promising antioxidant activities. For example, at a concentration of 10 µM , certain compounds demonstrated DPPH radical scavenging activities comparable to Trolox, a standard antioxidant .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)
Compound A70.6
Compound B73.5
Trolox77.6

Case Studies

Several case studies highlight the potential therapeutic applications of compounds derived from this compound:

  • Cancer Treatment : A study focused on the effects of these compounds on pancreatic cancer cells showed a marked reduction in cell viability when treated with derivatives exhibiting high GI50 values.
  • Neuroprotective Effects : Preliminary findings suggest that some derivatives may also possess neuroprotective properties, warranting further investigation into their potential use in neurodegenerative diseases.

Q & A

Q. Q1. What are the critical safety considerations when handling 3-(Piperidin-2-yl)pentane-2,4-dione in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods to minimize inhalation risks. Respiratory protection (e.g., P95/P1 respirators) is required for aerosol generation .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Inspect gloves for integrity before use .
  • Storage: Store in tightly sealed containers in cool, well-ventilated areas away from incompatible substances (e.g., oxidizing agents, strong bases). Avoid proximity to plastics or ignition sources .
  • Decontamination: Wash skin immediately with soap and water after potential contact. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. Q2. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

  • Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to detect impurities. Compare retention times against certified reference standards .
  • Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm structural integrity. Key signals include keto-enol tautomer peaks (e.g., δ 2.2–2.5 ppm for methyl groups, δ 5.4–5.6 ppm for enolic protons) .
  • Melting Point Determination: Compare observed melting points with literature values (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) calculations resolve tautomeric equilibria in this compound?

Methodological Answer:

  • Computational Setup: Perform geometry optimization at the B3LYP/6-311G** level to model keto and enol forms. Compare calculated vibrational frequencies (IR/Raman) with experimental data to identify dominant tautomers .
  • Energy Comparison: Calculate Gibbs free energy differences (ΔG) between tautomers. A ΔG < 1 kcal/mol suggests a dynamic equilibrium, while ΔG > 3 kcal/mol indicates a dominant form .
  • Hydrogen Bond Analysis: Use Natural Bond Orbital (NBO) analysis to quantify intramolecular hydrogen bond strengths (e.g., O–H···O interactions in enolic forms) .

Q. Q4. What strategies optimize this compound derivatives for Thia-Michael addition reactions in aqueous media?

Methodological Answer:

  • Derivatization: Replace sulfur-containing groups (e.g., dithiolanes) with odorless equivalents like 3-[bis(alkylthio)methylene]pentane-2,4-diones. These act as latent thiols under acidic conditions .
  • Reaction Conditions: Use p-dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst in water. Monitor pH (optimally 3–5) to balance thiol generation and conjugate addition rates .
  • Product Isolation: Extract β-keto sulfides using ethyl acetate/water partitioning. Confirm yields via 1H^1H NMR integration of α,β-unsaturated ketone consumption .

Q. Q5. How do crystallographic studies elucidate the structural flexibility of this compound complexes?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Analyze bond lengths (e.g., C=O: ~1.21 Å; C–C: ~1.40 Å) and dihedral angles to assess conformational stability .
  • Polymorphism Screening: Vary crystallization solvents (polar vs. nonpolar) to identify polymorphs. Compare unit cell parameters (e.g., cubic vs. triclinic systems) using Mercury software .
  • Thermal Analysis: Perform DSC/TGA to correlate crystal packing with thermal stability (e.g., decomposition onset >200°C suggests robust lattices) .

Q. Q6. What spectroscopic techniques differentiate this compound from its analogs in complex mixtures?

Methodological Answer:

  • IR Spectroscopy: Identify enolic O–H stretches (2500–3300 cm1^{-1}) and carbonyl vibrations (1600–1700 cm1^{-1}). Compare with calculated DFT spectra for tautomer assignment .
  • Mass Spectrometry: Use high-resolution ESI-MS to detect molecular ion peaks (e.g., [M+H]+^+ at m/z 212.2) and fragment patterns (e.g., loss of piperidine moiety at m/z 141.1) .
  • UV-Vis Analysis: Monitor λmax_{\text{max}} shifts in polar solvents (e.g., acetonitrile vs. hexane) to study electronic transitions influenced by tautomerism .

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